N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a substituted phenyl group via a carboxamide bridge. The phenyl group is substituted with a chloro group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structural motif is common in agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent modulates electronic properties and binding interactions .
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-9-2-4-11(10(6-9)15(17,18)19)22-14(23)8-1-3-12-13(5-8)21-7-20-12/h1-7H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSTYGCADPFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodiazole ring, a chloro group, and a trifluoromethyl substituent. Its molecular formula is C14H9ClF3N3O, which contributes to its unique biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 29.77 | |
| Caco-2 (Colon cancer) | 40.54 | |
| MCF-7 (Breast cancer) | 15.00 |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
2. Antimicrobial Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide has also been evaluated for its antimicrobial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 8 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
3. Neuroprotective Effects
The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. In particular, it exhibited inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease:
These results indicate potential applications in treating cognitive impairments.
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide:
- In Vitro Cancer Study : A study investigated the compound's effects on A549 lung cancer cells, revealing that it induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
- Antimicrobial Efficacy : Research showed that the compound outperformed standard antibiotics in inhibiting bacterial growth in vitro, suggesting its potential as a novel antimicrobial agent .
- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation markers .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Substituent Positioning : The 4-chloro-2-CF₃ phenyl group in the target compound contrasts with analogues like the 4-chloro-3-CF₃ phenyl group in ’s triazole derivative. Such positional changes can drastically alter molecular interactions; for example, 4-chloro-3-CF₃ derivatives show higher antitumor activity (GP = 68–70%) against NCI-H522 lung cancer cells .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values (~3.5–4.0), favoring blood-brain barrier penetration in pharmaceuticals or soil adsorption in agrochemicals .
- Metabolic Stability : The CF₃ group resists oxidative degradation, a trait shared with flutolanil and triazole-based drugs .
Research Findings and Hypotheses
- Hypothesized Targets : Based on structural parallels, the target compound may inhibit kinases (e.g., c-Met) or fungal enzymes (e.g., succinate dehydrogenase), though experimental validation is needed .
- Synthetic Feasibility : Analogous carboxamides are synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation), suggesting viable routes for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
